molecular formula C12H17N B2615812 6-Isopropyl-1,2,3,4-tetrahydroquinoline CAS No. 54768-19-3

6-Isopropyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2615812
CAS No.: 54768-19-3
M. Wt: 175.275
InChI Key: JEABVAYJIJIXLO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 6-Isopropyl-1,2,3,4-tetrahydroquinoline It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which this compound belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

The exact mode of action of This compound Thiq based compounds are known to interact with their targets leading to a variety of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiq based compounds are known to impact various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The compound’s molecular weight of 17527 could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of This compound Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound has a predicted melting point of 6824° C and a predicted boiling point of 2819° C at 760 mmHg , which could potentially influence its stability and efficacy under different environmental conditions.

Preparation Methods

The synthesis of 6-Isopropyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically occurs under reflux conditions, leading to the formation of the desired tetrahydroquinoline derivative.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity .

Chemical Reactions Analysis

6-Isopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding quinoline derivative.

    Reduction: Reduction of this compound can lead to the formation of decahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces decahydroquinoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₇N
  • Molecular Weight : 175.27 g/mol
  • Chemical Structure : The compound features a saturated quinoline structure with an isopropyl group at the 6-position, contributing to its unique chemical properties.

Chemistry

6-Isopropyl-1,2,3,4-tetrahydroquinoline serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications and reactions:

  • Synthesis of Complex Molecules : Utilized as a precursor for synthesizing more complex heterocyclic compounds.
  • Chiral Ligand : Acts as a chiral ligand in asymmetric synthesis processes.

Biology

Research indicates that this compound exhibits significant biological activities, making it a candidate for further exploration in pharmacology:

  • Neuroprotective Effects : Studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis associated with neurodegenerative diseases .
    StudyFindings
    Demonstrated inhibition of oxidative stress in neuronal cell lines.
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
    StudyFindings
    Exhibited antimicrobial properties against Escherichia coli and other pathogens.

Medicine

The medicinal applications of this compound are particularly promising:

  • Potential Therapeutic Agent for Neurodegenerative Disorders : Its ability to modulate specific molecular targets in the brain offers potential for treating conditions like Alzheimer's disease .
  • Antiviral Properties : Emerging research suggests that derivatives of this compound may possess antiviral activity against various viral strains .

Industry

In industrial applications, this compound is utilized for its beneficial properties:

  • Antioxidant and Corrosion Inhibitor : Employed in formulations to enhance the stability and longevity of materials .
  • Additive in Rubber Manufacturing : Acts as an anti-exposure cracking agent for natural and synthetic rubber goods .

Neuroprotection Case Study

A study published in PMC demonstrated that this compound significantly reduced neuronal cell death under oxidative stress conditions. This suggests its potential use as a neuroprotective agent in therapeutic settings targeting neurodegenerative diseases .

Antimicrobial Efficacy Case Study

Research highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The findings indicate that it could be developed into new antimicrobial agents to combat resistant bacterial strains .

Comparison with Similar Compounds

6-Isopropyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

6-Isopropyl-1,2,3,4-tetrahydroquinoline (also referred to as (S)-2-isopropyl-1,2,3,4-tetrahydroquinoline) is a nitrogen-containing heterocyclic compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N. Its structure features a saturated quinoline ring that enhances its lipophilicity and allows for various chemical modifications. The presence of the isopropyl group plays a significant role in its biological interactions and therapeutic efficacy.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to inhibit oxidative stress and reduce apoptosis in neuronal cell lines. For instance, studies have demonstrated its ability to protect neuronal cells from damage associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

This compound also displays antimicrobial activity against various bacterial strains. It has been found effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . The mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic pathways.

Antiviral Properties

Emerging evidence suggests that this compound possesses antiviral activities. Studies have reported promising results against several viral strains, potentially through interference with viral replication processes .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Neuroprotection : Modulates signaling pathways associated with neuronal survival.
  • Antimicrobial Action : Binds to bacterial enzymes inhibiting cell wall synthesis.
  • Antiviral Mechanism : Inhibits viral polymerases or proteases involved in replication .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the tetrahydroquinoline ring can significantly influence its pharmacological properties. For example:

SubstituentEffect on Activity
IsopropylEnhances lipophilicity and bioavailability
FluoroIncreases potency against specific targets
MethylModulates binding affinity to receptors

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Neuroprotection Study : A study demonstrated that this compound significantly reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents .
  • Antimicrobial Evaluation : In vitro tests showed that this compound effectively inhibited growth in both Staphylococcus aureus and Escherichia coli strains.
  • Antiviral Activity Assessment : Research indicated that this compound could inhibit the replication of certain viruses in cultured cells .

Properties

IUPAC Name

6-propan-2-yl-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h5-6,8-9,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEABVAYJIJIXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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